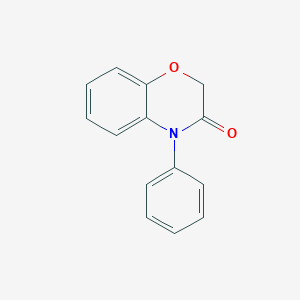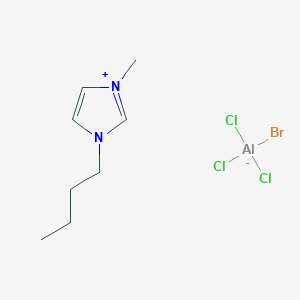
2-Cyclohexylpropan-2-yl methacrylate
概要
説明
2-Cyclohexylpropan-2-yl methacrylate is an organic compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 2-cyclohexylpropan-2-ol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropan-2-yl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and 2-cyclohexylpropan-2-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
化学反応の分析
Types of Reactions: 2-Cyclohexylpropan-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-cyclohexylpropan-2-ol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) can add across the double bond.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-cyclohexylpropan-2-ol.
Addition Reactions: Halogenated derivatives of the original compound.
科学的研究の応用
2-Cyclohexylpropan-2-yl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Material Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility
作用機序
The primary mechanism of action of 2-cyclohexylpropan-2-yl methacrylate involves its polymerization to form high-molecular-weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical initiators, leading to the formation of polymer chains. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties .
類似化合物との比較
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties but different physical properties.
Ethyl Methacrylate: Another methacrylate ester with a shorter alkyl chain, leading to different polymer characteristics.
Butyl Methacrylate: Known for its flexibility and impact resistance in polymer applications.
Uniqueness: 2-Cyclohexylpropan-2-yl methacrylate is unique due to its cyclohexyl group, which imparts specific steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making it suitable for specialized applications where enhanced mechanical strength and thermal stability are required .
特性
IUPAC Name |
2-cyclohexylpropan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLGTOUDZNCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)

